

Comprehensive Technical Guide: 2-(((4-Chlorophenyl)thio)methyl)pyrrolidine Hydrochloride

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Compound of Interest

Compound Name:	2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride
CAS No.:	1353945-59-1
Cat. No.:	B1490658

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Executive Summary & Chemical Identity[1][2][3][4]

2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride (CAS: 1353945-59-1) is a specialized heterocyclic building block and pharmacological probe utilized primarily in the development of monoamine transporter ligands. Structurally, it features a pyrrolidine core functionalized at the 2-position with a 4-chlorophenylthioether moiety.

This scaffold is chemically significant as a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and specific histamine antagonists. Its structural rigidity (conferred by the pyrrolidine ring) compared to open-chain analogs (like fluoxetine or atomoxetine derivatives) makes it a valuable tool for probing stereoselective binding pockets in G-protein-coupled receptors (GPCRs) and transporter proteins.

Chemical Identity Table^{[1][2][3]}

Property	Detail
IUPAC Name	2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride
CAS Number	1353945-59-1
Molecular Formula	C ₁₁ H ₁₅ Cl ₂ NS (HCl salt)
Molecular Weight	264.21 g/mol
Free Base Formula	C ₁₁ H ₁₄ CINS (MW: 227. ^{[1][2]} 75)
Appearance	White to off-white crystalline solid
Solubility	Highly soluble in DMSO, Methanol, Water (>20 mg/mL)
Melting Point	145–150 °C (Decomposition typical for HCl salts)
pKa (Calc.)	~9.5 (Pyrrolidine nitrogen)

Synthetic Methodologies

The synthesis of 2-(((4-Chlorophenyl)thio)methyl)pyrrolidine requires precise control over stereochemistry (if a chiral target is desired) and chemoselectivity to prevent S-oxidation or N-alkylation side reactions. Below are the two industry-standard protocols for its preparation.

Method A: Nucleophilic Displacement (Scale-Up Preferred)

This method relies on the nucleophilic attack of 4-chlorothiophenol on an activated 2-(chloromethyl)pyrrolidine species.

Protocol:

- Protection: Start with (S)- or (R)-prolinol. Protect the nitrogen using Di-tert-butyl dicarbonate (Boc₂O) in DCM/TEA to yield N-Boc-prolinol.

- Activation: Convert the alcohol to a mesylate (MsCl/TEA) or chloride (SOCl₂).
- Thioether Formation:
 - Dissolve 4-chlorothiophenol (1.1 eq) in DMF.
 - Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) as the base. Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility and "cesium effect" which enhances nucleophilicity.
 - Add the N-Boc-2-(chloromethyl)pyrrolidine.
 - Heat to 60°C for 4-6 hours under N₂ atmosphere.
- Deprotection: Treat the intermediate with 4M HCl in Dioxane at 0°C to remove the Boc group, precipitating the target hydrochloride salt.

Method B: Mitsunobu Coupling (Stereochemical Precision)

Ideal for small-scale research where preserving the stereocenter of the starting prolinol is critical.

Protocol:

- Reagents: N-Boc-2-pyrrolidinemethanol (1.0 eq), 4-Chlorothiophenol (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq).
- Reaction: Dissolve in anhydrous THF. Cool to 0°C.
- Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Crucial: Maintain temperature <5°C to prevent elimination side products.
- Workup: Stir at RT for 12h. Concentrate and purify via column chromatography (Hexane/EtOAc).
- Salt Formation: Deprotect with HCl/Et₂O.

Synthesis Pathway Diagram[4][7]



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Figure 1: Step-wise synthetic pathway comparing activation strategies for thioether formation.

Pharmacological Applications & Mechanism[8]

This compound acts as a monoamine transporter probe. Its structure allows it to function as a simplified analog of complex tricyclic antidepressants, specifically targeting the reuptake inhibition mechanism.

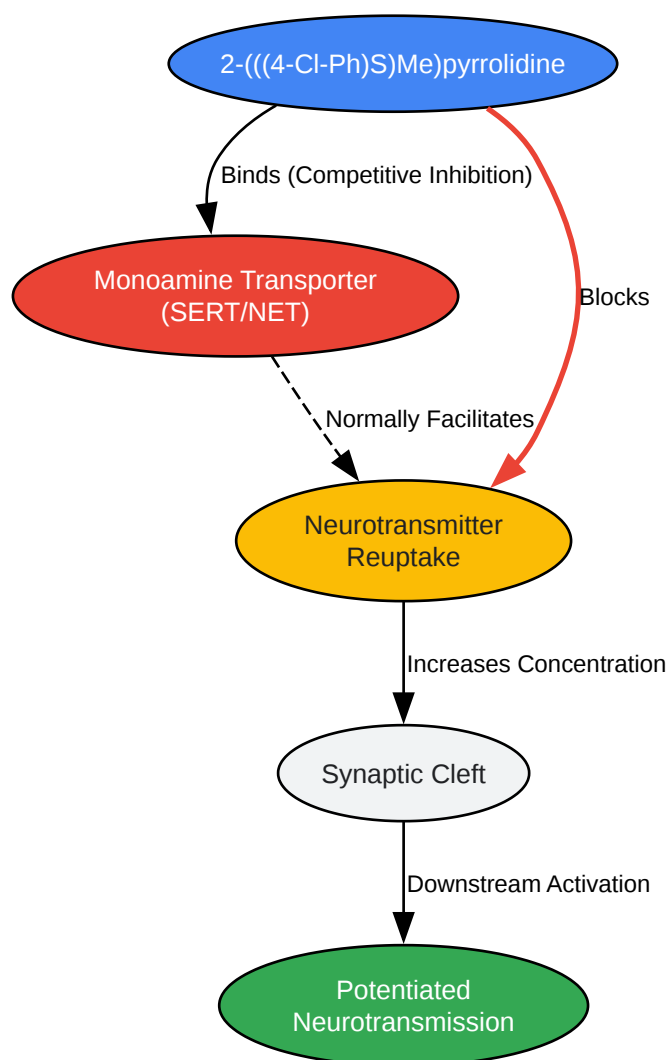
Structural Activity Relationship (SAR)

- **Pyrrolidine Ring:** Mimics the secondary amine pharmacophore found in compounds like Desvenlafaxine or Atomoxetine, crucial for ionic bonding with Aspartate residues (e.g., Asp98 in hSERT).
- **Thioether Linker:** Provides a flexible spacer that positions the aromatic ring into the hydrophobic S1 or S2 binding pockets of the transporter. The sulfur atom also offers unique metabolic stability compared to an ether (-O-) linker.
- **4-Chlorophenyl Group:** A classic bioisostere used to increase lipophilicity and metabolic resistance (blocking para-hydroxylation). It enhances affinity for the halogen-binding pocket in SERT/NET.

Biological Pathway Integration

The compound is typically screened against:

- **SERT (Serotonin Transporter):** Inhibition of 5-HT reuptake.
- **NET (Norepinephrine Transporter):** Inhibition of NE reuptake.
- **DAT (Dopamine Transporter):** Selectivity profiling (usually desired to be low affinity to avoid abuse potential).



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Figure 2: Mechanism of action showing competitive inhibition of monoamine transporters.

Handling, Safety, and Stability (SDS Summary)

As a research chemical, strict adherence to safety protocols is mandatory. The hydrochloride salt form improves stability but introduces specific handling requirements.

Hazard Classification (GHS)

- Signal Word: WARNING
- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Stability Profile

- **Hygroscopicity:** The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.
- **Oxidation Sensitivity:** The thioether (-S-) linkage is susceptible to oxidation to sulfoxides (-S(=O)-) or sulfones (-S(=O)₂-) if exposed to strong oxidants (e.g., peroxides, bleach) or prolonged air exposure in solution.
- **Solution Stability:** Stable in DMSO/Water for <24 hours. Prepare fresh solutions for biological assays.

Self-Validating Handling Protocol

- **Weighing:** Perform in a glovebox or static-free hood to prevent moisture uptake.
- **Dissolution:** Use degassed buffers if testing for >4 hours to prevent sulfur oxidation.
- **Disposal:** Quench with dilute bleach (to oxidize the sulfide) before adjusting pH and disposing of as halogenated organic waste.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1353945-59-1. Retrieved from [\[Link\]](#)
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Sources

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- [2. Quantum Chemical and Kinetic Study on Radical/Molecule Formation Mechanism of Pre-Intermediates for PCTA/PT/DT/DFs from 2-Chlorothiophenol and 2-Chlorophenol Precursors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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